(3-Bromo-2,5-dimethylphenyl)methanol
Overview
Description
(3-Bromo-2,5-dimethylphenyl)methanol is an organic compound with the molecular formula C₉H₁₁BrO and a molecular weight of 215.09 g/mol . It is a brominated derivative of dimethylphenylmethanol, characterized by the presence of a bromine atom at the third position and two methyl groups at the second and fifth positions on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Bromo-2,5-dimethylphenyl)methanol can be synthesized through several methods. One common approach involves the bromination of 2,5-dimethylphenylmethanol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is typically carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-2,5-dimethylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: NaOCH₃ in methanol, KCN in ethanol.
Major Products Formed:
Oxidation: 3-Bromo-2,5-dimethylbenzaldehyde, 3-Bromo-2,5-dimethylbenzoic acid.
Reduction: 2,5-Dimethylphenylmethanol.
Substitution: 3-Methoxy-2,5-dimethylphenylmethanol, 3-Cyano-2,5-dimethylphenylmethanol.
Scientific Research Applications
(3-Bromo-2,5-dimethylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of (3-Bromo-2,5-dimethylphenyl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and undergo nucleophilic substitution reactions, which contribute to its effects on biological systems .
Comparison with Similar Compounds
- (3-Bromo-2-methylphenyl)methanol
- (4-Bromo-2,6-dimethylphenyl)methanol
- 2-Bromo-3-methoxyphenol
Comparison: (3-Bromo-2,5-dimethylphenyl)methanol is unique due to the specific positioning of the bromine atom and methyl groups, which influence its chemical reactivity and biological activity. Compared to (3-Bromo-2-methylphenyl)methanol, the additional methyl group at the fifth position enhances its steric hindrance and alters its interaction with reagents. Similarly, the presence of the bromine atom at different positions in (4-Bromo-2,6-dimethylphenyl)methanol and 2-Bromo-3-methoxyphenol results in distinct chemical properties and reactivity .
Biological Activity
(3-Bromo-2,5-dimethylphenyl)methanol, a compound with the chemical formula CHBrO, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound features a bromine atom and a hydroxyl group attached to a dimethyl-substituted phenyl ring. The specific arrangement of these groups influences its reactivity and biological interactions. The bromine atom contributes to the compound's electrophilic nature, while the hydroxyl group enables hydrogen bonding, enhancing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions.
- Receptor Interaction : It may bind to receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
- Antimicrobial Activity : The compound has shown potential against various microbial strains, likely due to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study assessing its efficacy against bacterial strains reported minimum inhibitory concentrations (MICs) that suggest significant antibacterial potential.
Microbial Strain | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 32 | Moderate Antibacterial |
Escherichia coli | 16 | Strong Antibacterial |
Candida albicans | 64 | Weak Antifungal |
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). Notably, it induces apoptosis in these cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Viability Assay Results :
Cell Line | IC50 (µM) | Effect on Apoptosis |
---|---|---|
A549 | 25 | Increased |
MCF-7 | 30 | Increased |
Case Studies
- Lung Cancer Cell Study : A study involving A549 cells treated with varying concentrations of this compound showed a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment.
- Antibacterial Efficacy : Another investigation focused on the antibacterial properties against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than those used by conventional antibiotics.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Bromine Position | Biological Activity |
---|---|---|
(3-Bromo-2-methylphenyl)methanol | 3 | Moderate antimicrobial |
(4-Bromo-2,6-dimethylphenyl)methanol | 4 | Low anticancer activity |
(3-Bromo-4-methylphenyl)methanol | 3 | Stronger anticancer properties |
Properties
IUPAC Name |
(3-bromo-2,5-dimethylphenyl)methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-3-8(5-11)7(2)9(10)4-6/h3-4,11H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJVXKYARHQXHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247575-34-4 | |
Record name | (3-bromo-2,5-dimethylphenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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